Cas no 38470-22-3 (n-(4-fluorophenyl)-3-aminopropionic acid)

N-(4-Fluorophenyl)-3-aminopropionic acid is a fluorinated aromatic amino acid derivative with applications in pharmaceutical and organic synthesis. Its key structural features include a 4-fluorophenyl group and a propionic acid moiety, making it a versatile intermediate for drug discovery and peptide modification. The fluorine substituent enhances metabolic stability and binding affinity in bioactive compounds, while the carboxylic acid functionality allows for further derivatization. This compound is particularly valuable in the design of enzyme inhibitors and receptor modulators due to its balanced lipophilicity and electronic properties. It is supplied with high purity, ensuring reproducibility in research and industrial applications.
n-(4-fluorophenyl)-3-aminopropionic acid structure
38470-22-3 structure
Product name:n-(4-fluorophenyl)-3-aminopropionic acid
CAS No:38470-22-3
MF:C9H10FNO2
MW:183.179605960846
MDL:MFCD07784304
CID:923534
PubChem ID:17244969

n-(4-fluorophenyl)-3-aminopropionic acid Chemical and Physical Properties

Names and Identifiers

    • n-(4-fluorophenyl)-3-aminopropionic acid
    • 3-(4-fluoroanilino)propanoic acid
    • 3-Amino-N-(4-fluorophenyl)propanoic acid
    • PC1868
    • SCHEMBL2703268
    • 3-[(4-fluorophenyl)amino]propanoic acid
    • MFCD07784304
    • DB-230955
    • DTXSID50589451
    • A824169
    • AKOS000298383
    • N-(4-Fluorophenyl)-beta-alanine
    • 38470-22-3
    • MDL: MFCD07784304
    • Inchi: InChI=1S/C9H10FNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)
    • InChI Key: JENOQAMUNLTFDK-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC=C1NCCC(=O)O)F

Computed Properties

  • Exact Mass: 183.07000
  • Monoisotopic Mass: 183.06955672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33000
  • LogP: 1.78530

n-(4-fluorophenyl)-3-aminopropionic acid Security Information

  • Hazardous Material Identification: C

n-(4-fluorophenyl)-3-aminopropionic acid Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

n-(4-fluorophenyl)-3-aminopropionic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F791825-50mg
N-(4-Fluorophenyl)-3-aminopropionic Acid
38470-22-3
50mg
$ 50.00 2022-06-04
Apollo Scientific
PC1868-5g
3-Amino-N-(4-fluorophenyl)propanoic acid
38470-22-3
5g
£280.00 2025-02-21
TRC
F791825-500mg
N-(4-Fluorophenyl)-3-aminopropionic Acid
38470-22-3
500mg
$ 185.00 2022-06-04
abcr
AB227980-1 g
3-Amino-N-(4-fluorophenyl)propanoic acid
38470-22-3
1g
€254.50 2023-04-27
A2B Chem LLC
AF70712-1g
N-(4-FLUOROPHENYL)-3-AMINOPROPIONIC ACID
38470-22-3 97%
1g
$119.00 2024-04-20
abcr
AB227980-5 g
3-Amino-N-(4-fluorophenyl)propanoic acid
38470-22-3
5g
€594.50 2023-04-27
Apollo Scientific
PC1868-1g
3-Amino-N-(4-fluorophenyl)propanoic acid
38470-22-3
1g
£84.00 2025-02-21
abcr
AB227980-5g
3-Amino-N-(4-fluorophenyl)propanoic acid; .
38470-22-3
5g
€448.60 2025-02-15
abcr
AB227980-1g
3-Amino-N-(4-fluorophenyl)propanoic acid; .
38470-22-3
1g
€164.00 2025-02-15
A2B Chem LLC
AF70712-5g
N-(4-FLUOROPHENYL)-3-AMINOPROPIONIC ACID
38470-22-3 97%
5g
$313.00 2024-04-20

Additional information on n-(4-fluorophenyl)-3-aminopropionic acid

Professional Introduction to N-(4-Fluorophenyl)-3-aminopropionic Acid (CAS No. 38470-22-3)

N-(4-fluorophenyl)-3-aminopropionic acid, with the CAS number 38470-22-3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its versatile applications in drug development and synthetic biology. Its unique structural features, characterized by a fluorine-substituted aromatic ring and an amino acid-like moiety, make it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of N-(4-fluorophenyl)-3-aminopropionic acid consists of a benzene ring substituted with a fluorine atom at the 4-position, linked to a propionic acid backbone with an amino group at the 3-position. This configuration imparts specific electronic and steric properties that are highly beneficial in medicinal chemistry. The fluorine atom, in particular, is known for its ability to enhance metabolic stability and binding affinity, making this compound an attractive candidate for the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their potential in improving drug efficacy and pharmacokinetic profiles. Studies have demonstrated that the presence of a fluorine atom can modulate the reactivity and selectivity of biochemical pathways, leading to more effective drug candidates. N-(4-fluorophenyl)-3-aminopropionic acid is no exception, as it has been explored in various synthetic pathways for the development of small-molecule drugs.

One of the most promising applications of N-(4-fluorophenyl)-3-aminopropionic acid is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in the treatment of cancers and inflammatory diseases. The fluorine-substituted aromatic ring in this compound can serve as a key pharmacophore, enhancing binding interactions with kinase active sites. Recent studies have shown that derivatives of N-(4-fluorophenyl)-3-aminopropionic acid exhibit potent inhibitory effects on various kinases, making them promising candidates for further development.

In addition to its role in kinase inhibition, N-(4-fluorophenyl)-3-aminopropionic acid has also been investigated for its potential in the development of antimicrobial agents. The structural features of this compound allow it to interact with bacterial enzymes and cellular components, disrupting essential metabolic processes. Preliminary research indicates that certain derivatives exhibit significant antibacterial activity against resistant strains, highlighting their therapeutic potential.

The synthesis of N-(4-fluorophenyl)-3-aminopropionic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These synthetic strategies not only facilitate the production of N-(4-fluorophenyl)-3-aminopropionic acid

The growing interest in fluorinated compounds has also led to advancements in computational chemistry and molecular modeling techniques. These tools are invaluable for predicting the biological activity and pharmacokinetic properties of N-(4-fluorophenyl)-3-aminopropionic acid strong>) derivatives before they are synthesized experimentally. By leveraging these computational methods, researchers can optimize molecular structures for improved efficacy and reduced toxicity.

In conclusion, N-(4-fluorophenyl strong>) -< strong >3-aminopropionic acid (CAS No. 38470-22-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications and synthetic strategies for this compound, its importance in medicinal chemistry is set to grow further.

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Amadis Chemical Company Limited
(CAS:38470-22-3)n-(4-fluorophenyl)-3-aminopropionic acid
A824169
Purity:99%
Quantity:5g
Price ($):339.0